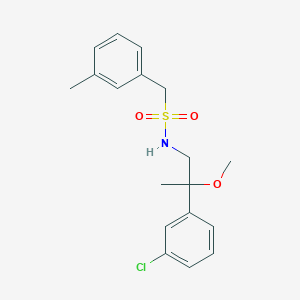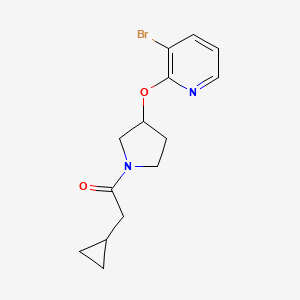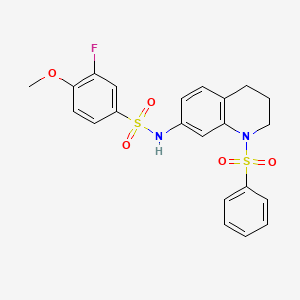![molecular formula C26H32N4OS B3005082 N-(2,4-dimethylphenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide CAS No. 1189991-92-1](/img/structure/B3005082.png)
N-(2,4-dimethylphenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(2,4-dimethylphenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide" is a complex molecule that may be related to the family of acetamides, which are known for their diverse biological activities. Acetamides are characterized by the presence of an acetyl group attached to a nitrogen atom. The specific structure of the compound suggests that it could have potential biological applications, possibly in the realm of pharmacology, given the known activities of similar compounds.
Synthesis Analysis
The synthesis of related acetamide compounds involves multiple steps, including reduction, acetylation, ethylation, and condensation reactions. For instance, the synthesis of N-[3-((3-(Dimethylamino)-1-oxo-2-propenyl)phenyl]-N-ethyl acetamide was achieved with an overall yield of 77%, with improvements in the technical methods for reduction, acetylation, and ethylation . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.
Molecular Structure Analysis
The molecular structure of acetamides is crucial in determining their biological activity. For example, the presence of various substituents at specific positions on the acetamide moiety can significantly influence the potency and selectivity of the compounds as kappa-opioid agonists . The detailed structure of "N-(2,4-dimethylphenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide" would likely play a key role in its biological function, with the dimethylphenyl and triazaspirodecanediene moieties contributing to its unique properties.
Chemical Reactions Analysis
Acetamide derivatives can undergo various chemical reactions, which are essential for their biological efficacy. For instance, the anticonvulsant activity of certain acetamide derivatives is attributed to their ability to inhibit voltage-gated sodium currents and enhance the GABA effect . The specific chemical reactions and interactions of "N-(2,4-dimethylphenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide" with biological targets would need to be studied to understand its pharmacological potential.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, are important for their practical application. These properties are influenced by the molecular structure and substituents present on the acetamide core. For example, the introduction of alkyl and aryl substituents at specific positions can lead to potent compounds with desirable pharmacokinetic profiles . The properties of "N-(2,4-dimethylphenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide" would need to be characterized to assess its suitability for further development.
Applications De Recherche Scientifique
Synthesis and Chemical Modifications
Chemical Modifications for Insecticidal Activity : N-(Isothiazol-5-yl)phenylacetamides, similar in structure to the compound , have undergone various chemical modifications. These modifications include transformations into enamines, enols, enol (thio)ethers, oximes, and hydrazones, primarily to enhance broad-spectrum insecticidal activity. These compounds have shown significant efficacy, particularly against root-knot nematode (Samaritoni et al., 1999).
Synthesis of Novel Derivatives for Antimicrobial Activities : The synthesis of new triazole derivatives, incorporating elements similar to the query compound, has been explored. These derivatives exhibit potent antimicrobial activities against various Candida species and pathogenic bacteria (Altıntop et al., 2011).
Creation of Spirocyclic Systems and Dihydroisoquinoline Derivatives : The combination of compounds like 2,6-dimethylphenol with isobutyraldehyde and nitriles leads to the formation of spirocyclic systems and dihydroisoquinoline derivatives, showcasing the versatility of these chemical structures in creating diverse molecules (Rozhkova et al., 2013).
Antiviral Activity Evaluation : N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives, bearing similarity to the compound , have been synthesized and evaluated for their antiviral activities. Some of these compounds showed strong activity against influenza A/H3N2 virus and human coronavirus 229E (Apaydın et al., 2020).
Molecular Interactions and Biological Screening
High-Affinity Ligands for Receptors : Compounds like 8-(5,8-dichloro-1,2,3,4-tetrahydro-naphthalen-2-yl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one have been discovered as high-affinity ligands for human ORL1 (orphanin FQ/nociceptin) receptor, demonstrating the potential for receptor-specific targeting (Röver et al., 2000).
Cholinesterase Inhibition and Molecular Docking Studies : N-aryl derivatives of similar structures have been synthesized and evaluated for their inhibitory potential against acetylcholinesterase (AChE) and butyrylcholinestrase (BChE), showing considerable potential in molecular docking studies (Riaz et al., 2020).
Anticonvulsant Activity : Derivatives like 2-(1H-1, 2, 4-triazole-1-yl)-N-(2, 6-dimethylphenyl) acetamide have shown notable anticonvulsant activity, emphasizing the therapeutic potential of such structures (Tarikogullari et al., 2010).
Biological Screening for Various Activities : Benzyl and Sulfonyl Derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide (T2288) have been screened for antibacterial, antifungal, and anthelmintic activity. Molecular docking studies have shown good correlation with in vitro data for active compounds (Khan et al., 2019).
Propriétés
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[[8-ethyl-2-(4-methylphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N4OS/c1-5-30-14-12-26(13-15-30)28-24(21-9-6-18(2)7-10-21)25(29-26)32-17-23(31)27-22-11-8-19(3)16-20(22)4/h6-11,16H,5,12-15,17H2,1-4H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFRLINHAXIYXAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=C(C=C(C=C3)C)C)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,7-Dimethyl-8-propyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B3005003.png)
![8-chloro-6-(trifluoromethyl)-N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B3005004.png)

![N-[Cyano-(3,4,5-trimethoxyphenyl)methyl]-3,5-dimethyloxolane-2-carboxamide](/img/structure/B3005007.png)
![1-(4-Bromophenyl)-3-[(2,3,4,5,6-pentamethylbenzyl)sulfanyl]-1-propanone](/img/structure/B3005011.png)
![N-cyclohexyl-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B3005012.png)
![N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B3005013.png)
![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(3-methylphenyl)acetamide](/img/structure/B3005014.png)

![2-chloro-N-[2-methyl-4-(pyrrolidin-1-yl)phenyl]acetamide](/img/structure/B3005020.png)

